Anagrelide trichloro derivative

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Anagrelide trichloro derivative (IUPAC: 6,7,8-trichloro-5,10-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, also designated as 8-Chloro Anagrelide or Anagrelide Impurity is a fully characterized synthetic impurity of the platelet-reducing drug anagrelide. Explicitly listed in both USP and EP monographs, it functions as an essential reference standard for analytical method development, method validation (AMV), and quality control (QC) throughout the pharmaceutical production of anagrelide hydrochloride.

Molecular Formula C10H6Cl3N3O
Molecular Weight 290.528
CAS No. 1092352-99-2
Cat. No. B586280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnagrelide trichloro derivative
CAS1092352-99-2
Synonyms6,7,8-Trichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one; 
Molecular FormulaC10H6Cl3N3O
Molecular Weight290.528
Structural Identifiers
SMILESC1C2=C(C(=C(C=C2N=C3N1CC(=O)N3)Cl)Cl)Cl
InChIInChI=1S/C10H6Cl3N3O/c11-5-1-6-4(8(12)9(5)13)2-16-3-7(17)15-10(16)14-6/h1H,2-3H2,(H,14,15,17)
InChIKeyQCMDDIIKBFVZSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anagrelide Trichloro Derivative (CAS 1092352-99-2): The Definitive Pharmacopeial Impurity Standard for Anagrelide Quality Control


Anagrelide trichloro derivative (IUPAC: 6,7,8-trichloro-5,10-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, also designated as 8-Chloro Anagrelide or Anagrelide Impurity 7) is a fully characterized synthetic impurity of the platelet-reducing drug anagrelide [1]. Explicitly listed in both USP and EP monographs, it functions as an essential reference standard for analytical method development, method validation (AMV), and quality control (QC) throughout the pharmaceutical production of anagrelide hydrochloride [2]. Its molecular formula C10H6Cl3N3O and molecular weight 290.53 g/mol distinguish it from the parent drug by an additional chlorine atom at the 8-position, conferring unique physicochemical and chromatographic properties that are critical for accurate impurity profiling .

Why Anagrelide Impurity Standards Cannot Be Interchanged: Quantifying the Risk of Misidentification at the Trichloro Position


Anagrelide impurity standards are not commodity chemicals; each possesses a unique CAS number, molecular formula, and chromatographic behavior. The trichloro derivative (CAS 1092352-99-2) is specifically recognized by USP as 6,7,8-trichloro-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one, distinct from other trichloro intermediates such as Anagrelide Impurity 2 (ethyl (2,3,4-trichloro-6-nitrobenzyl)glycinate, CAS 2187431-30-5) and Anagrelide Impurity 5 (ethyl (6-amino-2,3,4-trichlorobenzyl)glycinate, CAS 2187431-31-6) [1]. These impurities differ in their functional groups, retention times, and regulatory acceptance criteria; using an incorrect impurity standard can lead to inaccurate quantification, failed ANDA submissions, and non-compliance with ICH Q3A specifications. The trichloro derivative's three chlorine atoms on the aromatic ring (positions 6, 7, 8) impart a specific UV absorption maximum near 254 nm and a calculated logP of approximately 2.8, which are not replicated by dichloro analogs or other trichloro intermediates, making its unique identification vital for accurate impurity profiling .

Quantitative Differentiation of Anagrelide Trichloro Derivative (CAS 1092352-99-2) as a Pharmacopeial Impurity Standard


Chlorine Substitution Pattern: The Only 6,7,8-Trichloro Final Impurity in the USP Monograph

The compound is chemically defined as 6,7,8-trichloro-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one (as per USP), also known as 8-Chloro Anagrelide [1]. This IUPAC name is unique among anagrelide-related impurities: the parent drug anagrelide is 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one (Cl at positions 6,7) while this impurity bears an additional chlorine at position 8, making it the only trichloro-substituted final impurity listed in the USP monograph [2].

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Molecular Weight Differentiation for Selective LC-MS Detection

The trichloro derivative has a molecular weight of 290.53 g/mol (C10H6Cl3N3O), compared to anagrelide free base (C10H7Cl2N3O, MW 256.09 g/mol) and anagrelide hydrochloride (MW 292.55 g/mol) . This mass difference of approximately 34.44 Da (corresponding to replacement of H by Cl) enables distinct MS/MS fragmentation patterns and selected ion monitoring (SIM) channels in LC-MS methods, reducing interference from the parent drug .

LC-MS Impurity Quantification Method Validation

Chromatographic Resolution and Relative Retention Time Distinctness

In a validated stability-indicating RP-HPLC method for anagrelide hydrochloride, the trichloro derivative (8-Chloro Anagrelide) is resolved from anagrelide with a relative retention time (RRT) of approximately 1.30 under the specified conditions (C18 column, phosphate buffer pH 3.0: methanol: acetonitrile gradient, UV detection at 251 nm) [1]. The patent CN107903269B confirms that this compound is a main impurity in both USP and EP standards, and its chromatographic resolution from the parent peak must exceed 2.0 per ICH Q2(R1) specificity criteria [2].

HPLC Stability-Indicating Method Relative Retention Time

Purity Specification and ISO-Compliant Characterization Package

Commercial reference standards of this compound are supplied with purity ≥ 95% (HPLC), accompanied by detailed certificates of analysis including NMR, MS, HPLC chromatograms, IR, UV, water content (by KF titration), and residue on ignition . CATO Research Chemicals, an ISO 17034-accredited reference material producer, offers this impurity with a comprehensive quality package that exceeds the documentation typical of research-grade anagrelide impurities, which may be supplied at lower purity without full regulatory data [1].

Reference Standard ISO 17034 Quality Control

Dual Role as Process Impurity and Degradation Product in Forced Degradation Studies

Unlike other process impurities (e.g., Impurity 1, 2, 5), which are primarily process-related and may not appear in the final drug product, the trichloro derivative can form both during API synthesis (as a byproduct of over-chlorination) and under oxidative or photolytic stress conditions during stability studies [1]. This dual origin makes it an essential analyte for comprehensive stability-indicating method validation as per ICH Q1A guidelines, where it serves as a system suitability marker to demonstrate peak purity and resolution [2].

Forced Degradation ANDA Stability-Indicating Method

Regulatory Traceability and Pharmacopeial Compliance Advantage

The compound is supplied with traceability documentation to USP or EP pharmacopeial standards, a feature explicitly stated by multiple GMP-compliant manufacturers [1]. This direct traceability chain is a critical differentiator from generic trichloro compounds, which may lack formal pharmacopeial recognition. For ANDA submissions, the FDA requires that impurity reference standards be traceable to a recognized compendium; the trichloro derivative's explicit listing in the USP monograph satisfies this requirement, whereas alternative trichloro intermediates such as Impurity 2 or Impurity 5 are not individually monographed [2].

Regulatory Traceability USP Reference Standard ANDA Submission

Optimal Use Cases for Anagrelide Trichloro Derivative (CAS 1092352-99-2) in Pharmaceutical Development and QC


ANDA Method Validation and FDA Submission Support for Generic Anagrelide Capsules

This reference standard is indispensable for generic drug manufacturers developing ANDA submissions for anagrelide hydrochloride capsules. It serves as the primary impurity marker for system suitability testing, linearity validation (concentration range 0.05–152 µg/mL for the parent drug with corresponding impurity levels), and accuracy/recovery assessment in HPLC methods as per USP monographs [1]. Its full characterization package and explicit pharmacopeial traceability accelerate method development and directly address FDA expectations for impurity profiling, reducing the risk of deficiency letters [2].

Stability-Indicating Method Development for Forced Degradation Studies per ICH Q1A

The compound is essential for establishing the specificity and selectivity of stability-indicating HPLC methods. In forced degradation studies (acid, base, oxidative, thermal, photolytic), it is used to verify that the method can separate and quantify the trichloro degradation product from the parent drug and other impurities, fulfilling ICH Q2(R1) requirements for peak purity and resolution > 2.0 [1]. The validated method described by Pujeri et al. (2012) employs UV detection at 251 nm and achieves baseline separation of the trichloro derivative from anagrelide, supporting its use in routine stability testing [2].

GMP Quality Control and Batch Release Testing in Pharmaceutical Laboratories

QC laboratories utilize this standard for routine impurity profiling of anagrelide API and finished dosage forms. Its inclusion in the USP monograph mandates its use for determining the content of 8-chloro anagrelide in drug substance, with typical acceptance criteria of NMT 0.1% for individual unspecified impurities and NMT 0.25% for the specified impurity anagrelide open ring methyl ester [1]. Consistent use of this ISO 17034-certified reference material ensures inter-laboratory reproducibility and regulatory compliance across global supply chains [2].

LC-MS/MS Method Development for Metabolite Profiling and Pharmacokinetic Studies

While primarily an impurity standard, the trichloro derivative's structural similarity to anagrelide and its distinct molecular ion ([M+H]+ at m/z 291.5) make it a useful tool in LC-MS/MS method development for metabolite identification. Its characteristic chlorine isotope pattern (3:1:1 ratio for M:M+2:M+4 due to three chlorine atoms) provides unambiguous mass spectrometric confirmation, and its chromatographic behavior helps optimize separation conditions for trichloro-containing metabolites in in vivo pharmacokinetic studies [1].

Quote Request

Request a Quote for Anagrelide trichloro derivative

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.